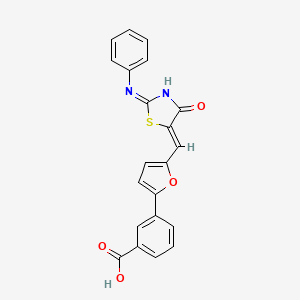

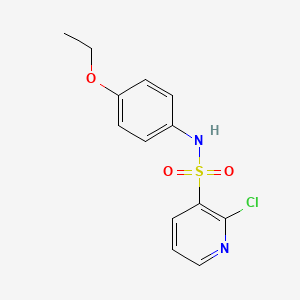

3-(5-((Z)-((Z)-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a type of organic compound known as benzoic acids . These are organic compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of substituted benzoic acid hydrazides with substituted aromatic and heteroaromatic aldehydes to yield the target products . The reaction between substituted benzoic acid and thionyl chloride yields corresponding acid chlorides, which on reaction with hydrazine afforded the corresponding hydrazides in appreciable yield .Molecular Structure Analysis

The molecular structure of similar compounds has been assigned by IR and 1H-NMR spectroscopic data, which are consistent with the proposed molecular structures .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated with special emphasis on the currently understood mechanisms of transmetalation . The general physical and chemical properties of each class of reagent are evaluated .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Several studies have focused on the synthesis of thiazolidinone derivatives, including structures similar to the specified compound, and evaluated their antimicrobial efficacy. For example, compounds synthesized through the reaction of p-(5-formyl-furan-2-yl)benzoic acid with substituted thiazolidinones exhibited significant antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance issues (Sodha et al., 2003). Another study synthesized thiazolopyrimidine derivatives and reported noteworthy antinociceptive and anti-inflammatory properties, in addition to evaluating their antimicrobial potential (Selvam et al., 2012).

Anti-inflammatory and Analgesic Activities

Thiazolidinone derivatives have been synthesized and found to possess anti-inflammatory and analgesic activities. These findings suggest their usefulness in developing new therapeutic agents for treating inflammation and pain. Some derivatives showed significant activity in this regard, demonstrating the chemical class's potential for further pharmacological exploration (Tozkoparan et al., 1999).

Anticancer Activity

Compounds structurally related to the mentioned chemical have been investigated for their anticancer properties. For instance, novel quinuclidinone derivatives designed and synthesized from a common intermediate related to the specified compound showed potent anti-cancer activity against specific cell lines. These findings underscore the potential of such derivatives in anticancer drug development (Soni et al., 2015).

Antidegenerative Effects

Research into 5-arylidene-4-thiazolidinone derivatives has indicated their antidegenerative activity on human chondrocyte cultures. These compounds could block cartilage destruction processes associated with osteoarthritis, highlighting their potential as therapeutic agents in treating degenerative diseases (Panico et al., 2012).

Direcciones Futuras

Future research could focus on the development of new antimicrobial agents due to the resistance of microbes to the known antimicrobial drugs . There is a real need for discovery of new compounds endowed with antimicrobial activity, possibly acting through mechanisms of actions, which are distinct from those of well-known classes of antimicrobial agents to which many clinically relevant pathogens are now resistant .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound could potentially interact with a variety of biological targets.

Mode of Action

Compounds with similar structures, such as flavonoid derivatives, have been found to inhibit enzymes like tyrosinase . This suggests that our compound might interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

In silico evaluation of similar compounds has raised bioavailability concerns . This suggests that our compound might have certain pharmacokinetic properties that could impact its bioavailability.

Result of Action

Compounds with similar structures have shown a broad spectrum of biological activities , suggesting that our compound could potentially have a wide range of molecular and cellular effects.

Propiedades

IUPAC Name |

3-[5-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4S/c24-19-18(28-21(23-19)22-15-7-2-1-3-8-15)12-16-9-10-17(27-16)13-5-4-6-14(11-13)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTKJDQWLKNSED-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-fluoro-N,N-dimethyl-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-sulfonamide](/img/structure/B2960018.png)

![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2960027.png)

![2-amino-N-(butan-2-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-Ethyl-3-hydroxybenzo[c]chromen-6-one](/img/structure/B2960037.png)